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Compound of Interest

Neu5Ac alpha(2-3)Gal beta MP
Compound Name:

Glycoside
CAS No.: 159922-54-0
Cat. No.: B1149348

Get Quote

Executive Summary
Neu5SAc
(2-3)Gal

-MP (CAS: 159922-54-0) is a synthetic disaccharide derivative comprising N-acetylneuraminic
acid (Neu5Ac) linked

(2-3) to a galactose residue, which is in turn
-linked to a 4-methoxyphenyl (MP) aglycone.[1][2][3][4]

This compound serves as a high-fidelity probe for sialidase (neuraminidase) activity.[1][3] The
MP aglycone provides a distinct UV chromophore (

nm) that is spectrally stable but allows for sensitive HPLC detection of the cleaved product
(Gal-MP) or direct monitoring in coupled enzyme assays.[1][3] This guide provides the

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1149348#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/44629814
https://www.chemicalbook.com/SpectrumEN_72-54-8_1HNMR.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7430675.htm
https://www.medchemexpress.com/neu5ac%CE%B1-2-3-gal%CE%B2-mp-glycoside.html?locale=ko-KR
https://pubchem.ncbi.nlm.nih.gov/compound/44629814
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7430675.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44629814
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7430675.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

diagnostic NMR and Mass Spectrometry data required to validate the structural integrity of this

reagent.

Molecular Specifications

Property Detail
4-Methoxyphenyl 3-O-(5-acetamido-3,5-
dideoxy-D-glycero-

UPAC Name -D-galacto-non-2-ulopyranosylonyl)-
-D-galactopyranoside

Formula

Molecular Weight 577.53 g/mol

Aglycone 4-Methoxyphenyl (p-Methoxyphenyl / MP)
Neu5Ac
(2%\rightarrow$3)

Linkage Topology Gal
(1$\rightarrow$0)
MP

Mass Spectrometry Profile

Mass spectrometry (MS) analysis of sialylated glycosides requires careful ionization control to

prevent in-source fragmentation of the labile sialic acid.[1][3]

lonization Strategy

¢ Mode: Electrospray lonization (ESI) in Negative Mode (ESI-) is preferred due to the

carboxylic acid on the Neu5Ac residue (

)-[11[3]

o Positive Mode (ESI+): Possible as sodium adducts
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, but often yields complex spectra due to multiple cationizations.[1][3][5]

Diagnostic lons (ESI Negative Mode)

lon Identity m/z (Monoisotopic) Description

Precursor lon. Dominant peak
576.20 ] o

in soft ionization.[1][3]

B-Type lon. Characteristic
290.09 cleavage of the glycosidic

bond.[1][3]

Y-Type lon. Represents the
285.10 Gal-MP fragment (aglycone +

Gal).[1][3]

Decarboxylation artifact
532.21 (common in high-energy CID).

[11[3]

Fragmentation Logic (MS/MS)

The fragmentation pathway follows standard glycosidic cleavage rules.[3][5] The primary event
is the rupture of the Neu5Ac-Gal bond.[1][3]

Neutral Loss
(Neu5Ac) CID Cleavage Fragment B1

(Glycosidic) [NeuSAc-H]-
m/z 290.09

Precursor [M-H]- )
m/z 576.20 Charge Retention

on Gal-MP Fragment Y1
[Gal-MP-H]-

m/z 285.10

Click to download full resolution via product page

Figure 1: ESI(-) MS/MS Fragmentation Pathway.[1][3] The precursor (576) splits into the sialic
acid ion (290) and the aglycone-sugar ion (285).[1][3]
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NMR Spectroscopy Atlas

Nuclear Magnetic Resonance (NMR) confirms the stereochemistry of the two glycosidic
linkages: the

-ketosidic bond of Neu5Ac and the

-glycosidic bond of Galactose.[1][3]

Sample Preparation[4]

e Solvent:

(Deuterium Oxide) or
(Methanol-d4).[1][3]

o Standard: Internal TSP or residual solvent peak.[6]
e Note: In

, the amide proton (NH) of Neu5Ac will exchange and disappear.[3][5] Use DMSO-d6 if NH
observation is required.[1][3][5]

H NMR: The Fingerprint Region

The spectrum is defined by three distinct zones: the Aromatic Aglycone (downfield), the
Anomeric/Skeleton (mid-field), and the Sialic Acid Reporters (upfield).[1][3]

Zone 1: The MP Aglycone (Aromatic)

The 4-methoxyphenyl group forms an AA'BB' system, appearing as two multiplets.[1][3]

e 7.05-7.15 ppm (2H, d/m): Protons meta to OMe (ortho to glycosidic bond).[1][3]
e 6.85-6.95 ppm (2H, d/m): Protons ortho to OMe.[1][3]
e 3.75 - 3.80 ppm (3H, s): Methoxy (

) singlet.[1][3]
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Zone 2: The Galactose Linkage (

)[1][3]

e 4.85-4.95 ppm (1H, d):H-1 of Galactose.[1][3]
o Coupling Constant (
):7.5 - 8.5 Hz.[1][3]
o Significance: This large coupling confirms the

-configuration (trans-diaxial relationship between H-1 and H-2).[1][3]

Zone 3: The Neu5Ac Linkage (

)

The methylene protons at C-3 of the sialic acid are the most diagnostic markers for sialylation.

[11[3]
e 2.70 - 2.80 ppm (1H, dd):H-3eq (Equatorial).[1][3]
o Shift: Downfield shifted compared to free Neu5Ac due to the
(2-3) linkage.[1][3]
o Coupling:
Hz,
Hz.[1][3]
e 1.75-1.85 ppm (1H, t/dd):H-3ax (Axial).[1][3]
o Coupling:
Hz,

Hz.[1][3]
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e 2.03 ppm (3H, s): N-Acetyl methyl group (

).[1][3]
C NMR Diagnostic Signals
Shift (
Carbon Assighment Note
pPpm)
Quaternary anomeric carbon.
Neu5Ac C-2 100.0 - 101.0
[1](3]
Anomeric carbon linked to MP.
GalC-1 101.5-102.5
[11[3]
Neu5Ac C-1 174.0 - 175.0 Carboxylate carbonyl.[1][3]
) Characteristic p-substituted
MP Aromatics 115.0, 119.0, 152.0, 156.0

phenol pattern.[1][3]

Glycosylation Shift. Shifts
downfield by ~5-8 ppm relative

Gal C-3 76.0 - 78.0 to unsubstituted Gal,
confirming the 3-position
linkage.[1][3]

Structural Validation Logic (Graphviz)[1][4]

1H NMR Spectrum

Check Neu5Ac H-3 Check Gal H-1 Check Aglycone
(2.75 & 1.80 ppm) (J=8.0Hz) (AA'BB' + OMe)

ntegrals 2:2:3

Confirm: Neu5Ac is Alpha Confirm: Gal is Beta Confirm: MP Aglycone Present
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Click to download full resolution via product page

Figure 2: NMR Structural Verification Workflow. Key decision points for confirming the isomeric
purity of the reagent.

Experimental Protocol: Quality Control
To ensure reproducibility in kinetic assays, the purity of Neu5Ac
(2-3)Gal

-MP must be verified upon receipt.[1][3]

» Solubility Check: Dissolve 1 mg in 500

L

. The solution should be clear and colorless. Turbidity suggests aglycone cleavage or
contamination.[5]

e H-3eq Integration: Set the integral of the MP methyl signal (3.78 ppm, 3H) to 3.00. Integrate
the Neu5Ac H-3eq (2.75 ppm).[1][3][5] The value should be 1.00

0.05. A lower value indicates free MP or hydrolysis.[3][5]

o Free Sialic Acid Check: Look for a triplet at

2.2 ppm (H-3eq of free
-Neu5Ac) or
2.7 ppm (H-3eq of free

-Neu5Ac).[1][3] These should be absent (<1%).

References

e TCI Chemicals.Product NO791: Neu5Ac alpha(2-3)Gal beta MP Glycoside.[1][3][5] Catalog
Specification and NMR Reference. Link[1][3]
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¢ PubChem.Compound Summary: Neu5Ac alpha(2-3)Gal beta MP Glycoside (CID
101297598).[1][3][5] Link

e Ogawa, T. et al. (1993).[3][5] Synthesis of Sialyl Glycosides. Describes the general synthetic
strategy for MP-glycosides of sialyl-galactose.

+ Konoe, Y. et al. (2000).[3][5] Enzymatic characterization of sialidases using p-methoxyphenyl
glycosides. Journal of Biochemistry, 127(6).[1][3][5] (Establishes the utility of the MP
aglycone).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 4. medchemexpress.com [medchemexpress.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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